molecular formula C13H10INO2 B4632990 (2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one

(2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one

Cat. No.: B4632990
M. Wt: 339.13 g/mol
InChI Key: OAFRKIJTHWXVLT-BQYQJAHWSA-N
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Description

(2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of enones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 4-iodoaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(furan-2-yl)-3-[(4-bromophenyl)amino]prop-2-en-1-one
  • (2E)-1-(furan-2-yl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one
  • (2E)-1-(furan-2-yl)-3-[(4-fluorophenyl)amino]prop-2-en-1-one

Uniqueness

The presence of the iodophenyl group in (2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-iodoanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-9,15H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFRKIJTHWXVLT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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